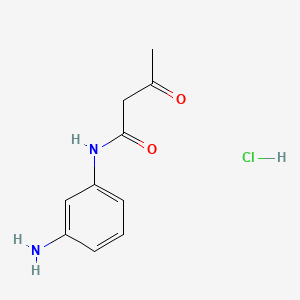
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride is a chemical compound with the molecular formula C10H15ClN2O. It is commonly used in proteomics research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride typically involves the reaction of 3-aminophenylamine with butanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N-(3-aminophenyl)butanamide: Similar in structure but lacks the hydrochloride group.
N-(4-aminophenyl)butanamide: Differing in the position of the amino group on the phenyl ring.
N-(2-aminophenyl)butanamide: Another positional isomer with the amino group at the ortho position.
Uniqueness
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to its analogs .
Properties
CAS No. |
59994-21-7 |
|---|---|
Molecular Formula |
C10H13ClN2O2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-(3-aminophenyl)-3-oxobutanamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9;/h2-4,6H,5,11H2,1H3,(H,12,14);1H |
InChI Key |
QIBSDOIXYFFEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC(=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















